molecular formula C13H9BrN2 B1280724 5-Bromo-1-phenyl-1H-benzoimidazole CAS No. 221636-18-6

5-Bromo-1-phenyl-1H-benzoimidazole

Cat. No. B1280724
M. Wt: 273.13 g/mol
InChI Key: OCVMHOYOAZUGSK-UHFFFAOYSA-N
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Description

5-Bromo-1-phenyl-1H-benzoimidazole is a chemical compound with the molecular formula C13H9BrN2 . It belongs to the class of organic compounds known as benzimidazoles , which are synthesized in labs and have a wide range of applications in different fields such as medicine and industry .


Synthesis Analysis

The synthesis of benzimidazoles usually involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs . The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of the desired benzene ring-containing 1–2 diamino groups followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring .


Molecular Structure Analysis

5-Bromo-1-phenyl-1H-benzoimidazole contains a total of 27 bonds; 18 non-H bonds, 16 multiple bonds, 1 rotatable bond, 16 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, and 1 Imidazole .


Chemical Reactions Analysis

Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Physical And Chemical Properties Analysis

5-Bromo-1-phenyl-1H-benzoimidazole has a molecular weight of 273.128 . It has a density of 1.5±0.1 g/cm3 . The boiling point is 414.7±37.0 °C at 760 mmHg .

Scientific Research Applications

Antimicrobial and Antiviral Activity

5-Bromo-1-phenyl-1H-benzoimidazole derivatives have been studied for their potential in antimicrobial and antiviral applications. Sharma et al. (2009) synthesized various analogues and found that some compounds showed activity against Aspergillus niger and Candida albicans, indicating their potential as antifungal agents. Additionally, certain compounds demonstrated selective activity against vaccinia virus and Coxsackie virus B4 (Sharma et al., 2009).

Heparanase Inhibition

N-Phenyl-1H-benzoimidazole derivatives have been identified as inhibitors of heparanase, an endo-beta-glucuronidase. Xu et al. (2006) discovered that certain derivatives exhibited good heparanase inhibitory activity, with potential implications in cancer treatment and other diseases involving heparanase (Xu et al., 2006).

Antihypertensive Activity

Research by Sharma et al. (2010) on benzimidazole derivatives, including 5-Bromo-1-phenyl-1H-benzoimidazole, showed potential antihypertensive effects. These compounds were synthesized and screened for their antihypertensive activity, indicating their relevance in hypertension treatment (Sharma et al., 2010).

Anti-tubercular Activity

Shingalapur et al. (2009) synthesized a series of 5-(nitro/bromo)-styryl-2-benzimidazoles and evaluated their anti-tubercular activity. They found that certain compounds showed higher activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis treatment (Shingalapur et al., 2009).

Histone Deacetylase Inhibition

Compounds containing 1H-benzoimidazole, including 5-Bromo-1-phenyl-1H-benzoimidazole, have been explored for their role in inhibiting histone deacetylases (HDACs). Bressi et al. (2010) designed and synthesized a series of these compounds, finding them to be effective HDAC inhibitors with potential applications in cancer therapy (Bressi et al., 2010).

Antifungal Activities

Ahmadi and Nahri-Niknafs (2011) investigated the synthesis of benzimidazole derivatives, including their antifungal properties. They found that some of these compounds exhibited potential activity against various fungal strains, offering prospects for developing new antifungal agents (Ahmadi & Nahri-Niknafs, 2011).

Safety And Hazards

5-Bromo-1H-benzimidazole is harmful if swallowed . It may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If skin irritation persists, medical attention should be sought .

Future Directions

Benzimidazole is a promising pharmacophore . It has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great importance of heterocyclic ring-containing drugs .

properties

IUPAC Name

5-bromo-1-phenylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2/c14-10-6-7-13-12(8-10)15-9-16(13)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCVMHOYOAZUGSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C2C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475895
Record name 5-Bromo-1-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1-phenyl-1H-benzoimidazole

CAS RN

221636-18-6
Record name 5-Bromo-1-phenyl-1H-benzoimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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